

Pentanimidamide CAS number and chemical identifiers

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Compound of Interest

Compound Name: Pentanimidamide

Cat. No.: B087296

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An In-Depth Technical Guide to **Pentanimidamide**: Synthesis, Chemical Identity, and Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in **Pentanimidamide**. It moves beyond a simple data sheet to provide in-depth context on its synthesis, chemical nature, and, most importantly, its potential applications in modern research, particularly as a chemical probe for enzyme systems and as a versatile synthetic building block.

Core Chemical Identity and Properties

Pentanimidamide, also known by its synonym valeramidine, is a simple five-carbon aliphatic amidine. The amidine functional group, -C(=NH)NH_2 , is a key structural feature, rendering the molecule a strong base that is typically handled as its more stable hydrochloride salt. This functional group is of significant interest in medicinal chemistry as it is isosteric to the guanidinium group of arginine, allowing it to act as a structural mimic in biological systems.

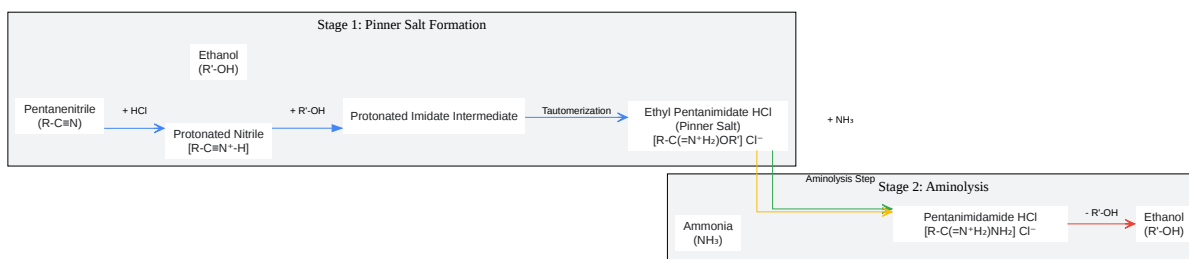
The essential chemical identifiers and physical properties for **Pentanimidamide Hydrochloride** are summarized below for quick reference.

Identifier/Property	Value	Source(s)
CAS Number	18257-46-0	, [1][2]
Molecular Formula	C ₅ H ₁₃ ClN ₂	[2]
Molecular Weight	136.62 g/mol	[3]
IUPAC Name	pentanimidamide;hydrochloride	[2]
Synonyms	Valeramidine HCl, Pentanimidamide monohydrochloride	, [1][4]
SMILES	<chem>CCCCC(=N)N.Cl</chem>	[2]
InChI Key	FFHQVTXPIOPINO- UHFFFAOYSA-N	[2]
Physical Form	Solid	[1]
Storage Conditions	Room temperature, desiccated	[3]

Synthesis Protocol: The Pinner Reaction

The most direct and classical method for synthesizing unsubstituted amidines like **Pentanimidamide** is the Pinner reaction. This reaction proceeds in two main stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a "Pinner salt"), followed by treatment of this intermediate with ammonia to yield the final amidine hydrochloride.

The causality behind this choice of methodology is rooted in its efficiency and the relative availability of the starting materials: pentanenitrile (valeronitrile) and an alcohol like ethanol. The use of anhydrous hydrogen chloride is critical; water must be rigorously excluded from the first stage to prevent the hydrolysis of the nitrile or the intermediate imidate directly to the corresponding ester, which is a common side reaction.



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*Pinner reaction workflow for **Pentanimidamide HCl** synthesis.*

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on the principles of the Pinner reaction for preparing amidine hydrochlorides.

- Preparation (Day 1):
 - Equip a three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future liquid level, and a drying tube filled with calcium chloride.
 - Ensure all glassware is rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.
 - To the flask, add pentanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
 - Cool the flask to 0°C in an ice bath.

- Pinner Salt Formation (Day 1-2):
 - Slowly bubble dry hydrogen chloride gas through the stirred solution at 0°C. The reaction is exothermic; maintain the temperature below 10°C.
 - Continue the HCl addition until the solution is saturated and approximately 1.1-1.2 equivalents of HCl have been absorbed (determined by weight gain).
 - Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The mixture will typically solidify into a crystalline mass of the ethyl pentanimidate hydrochloride (Pinner salt).
- Aminolysis (Day 3):
 - Rapidly crush the solid Pinner salt cake in a dry mortar and return it to a new, dry flask equipped for mechanical stirring.
 - Prepare a solution of anhydrous ammonia in absolute ethanol (e.g., ~10% w/w). This can be done by bubbling ammonia gas through cold, dry ethanol.
 - Cool the Pinner salt to 0°C and slowly add an excess of the alcoholic ammonia solution (approx. 2-3 eq of NH_3) with vigorous stirring.
 - Ammonium chloride will precipitate as the reaction proceeds. Allow the mixture to stir for 3-4 hours at room temperature.
- Work-up and Isolation (Day 3):
 - Filter the reaction mixture by suction to remove the precipitated ammonium chloride.
 - Wash the solid cake with a small amount of cold, absolute ethanol.
 - Combine the filtrates and evaporate the solvent under reduced pressure.
 - The resulting crude solid is **Pentanimidamide** hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

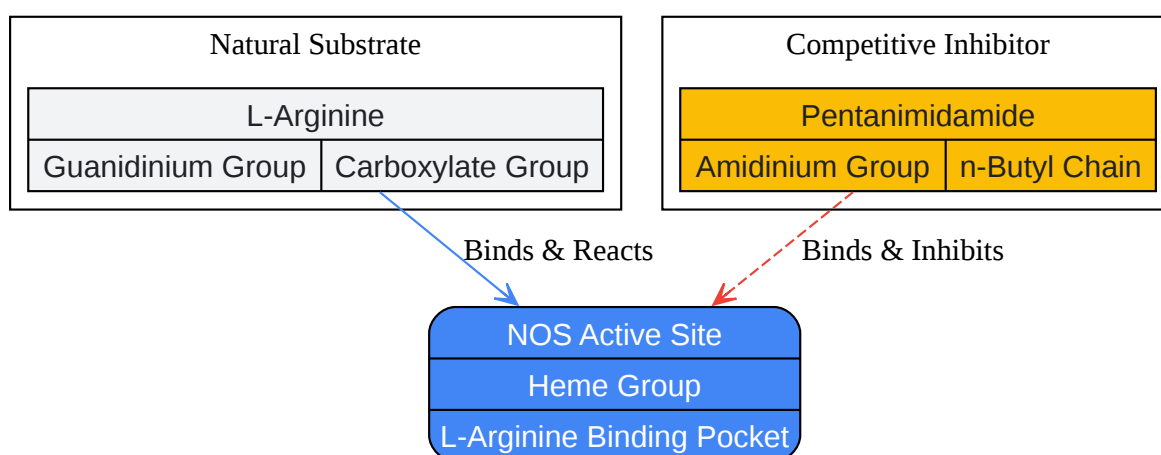
Research Applications and Scientific Rationale

While **Pentanimidamide** is a simple molecule, its value lies in its functional group. The amidine moiety makes it a compelling tool for two primary research areas: enzyme inhibition and synthetic chemistry.

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Scientific Rationale: Nitric Oxide Synthase (NOS) is a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[5] NO is a critical signaling molecule, but its overproduction by the neuronal (nNOS) and inducible (iNOS) isoforms is implicated in neurodegenerative diseases and inflammatory conditions.[1] The natural substrate, L-arginine, features a guanidinium group that is essential for binding to the enzyme's active site.

The amidinium cation of a protonated amidine is structurally and electronically similar to the guanidinium group. This mimicry allows amidine-containing molecules to act as competitive inhibitors of NOS.[6] For instance, p-aminobenzamidine is a known competitive inhibitor of NOS.[6] **Pentanimidamide**, as a simple aliphatic amidine, represents a foundational scaffold to probe the non-polar binding pockets of the NOS active site. Its study can provide crucial structure-activity relationship (SAR) data for the design of more complex and isoform-selective inhibitors.



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*Proposed competitive inhibition of NOS by **Pentanimidamide**.*

Hypothetical Screening Protocol: NOS Activity Assay

This protocol describes a general method to assess the inhibitory potential of **Pentanimidamide** against NOS isoforms using the Griess assay, which measures nitrite, a stable breakdown product of NO.

- Reagent Preparation:
 - Prepare purified NOS enzyme (e.g., recombinant human nNOS).
 - Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary co-factors: L-arginine (substrate), NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄).
 - Prepare stock solutions of **Pentanimidamide** hydrochloride in assay buffer across a range of concentrations (e.g., 1 μM to 1 mM).
 - Prepare Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Inhibition Assay:
 - In a 96-well plate, add the NOS enzyme to wells containing either buffer (control) or varying concentrations of **Pentanimidamide** hydrochloride.
 - Allow a short pre-incubation period (e.g., 10 minutes) for the inhibitor to bind.
 - Initiate the reaction by adding the reaction buffer containing L-arginine and co-factors.
 - Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Detection and Analysis:
 - Stop the reaction (e.g., by adding an enzyme inhibitor or by depleting NADPH).
 - Add Griess reagent to each well. A pink/magenta color will develop in the presence of nitrite.

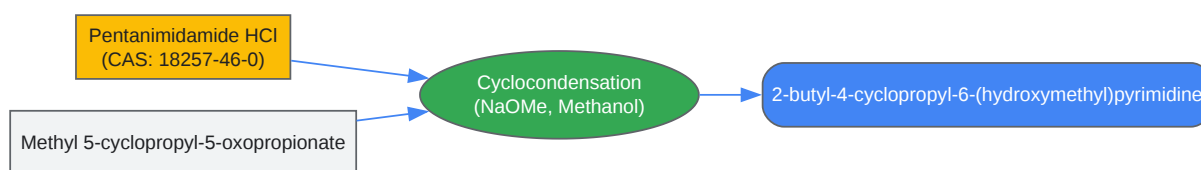
- Measure the absorbance at ~540 nm using a plate reader.
- Generate a standard curve using known concentrations of sodium nitrite.
- Calculate the percentage of NOS inhibition for each concentration of **Pentanimidamide** and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Application as a Synthetic Intermediate

Pentanimidamide hydrochloride is a valuable nucleophilic building block for constructing more complex molecules, particularly heterocycles. There is documented use of this reagent in the synthesis of substituted pyrimidines.

Workflow: Synthesis of 2-butyl-4-cyclopropyl-6-(hydroxymethyl)pyrimidine

In a reported procedure, **Pentanimidamide** hydrochloride is condensed with a β -keto ester (methyl 2-cyclopropyl-2-oxoacetate) in the presence of a base like sodium methoxide to form the pyrimidine ring system. This type of cyclocondensation reaction is a cornerstone of heterocyclic chemistry.



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